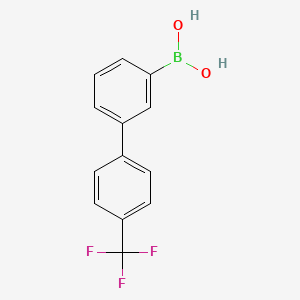

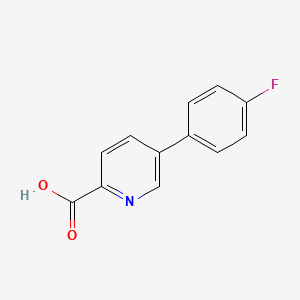

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid is a useful research compound. Its molecular formula is C13H10BF3O2 and its molecular weight is 266.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Activity in Chemical Reactions

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid and its derivatives have been noted for their catalytic activity in various chemical reactions. The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates has shown high effectiveness, with Sc(OTf)3 being particularly notable for its high activity. The process has been observed to produce a mixture of chloromethylated biphenyls with high selectivity for certain isomers, demonstrating the precision of this catalytic process (Kishida et al., 2006).

Applications in Luminescence and Sensing

Triarylboron-functionalized dipicolinic acids have been designed and synthesized, displaying effective selective sensitization of the emissions of Eu(III) and Tb(III) ions upon excitation. This process has shown high quantum efficiency, indicating potential applications in luminescence and sensing technologies. The intraligand charge-transfer transition plays a crucial role in activating the emissions, showcasing the intricate interplay of molecular structure and electronic properties in these compounds (Park et al., 2014).

Role in Photoredox Catalysis

The compound and its related structures have found significant application in photoredox catalysis, especially in the fluoromethylation of carbon-carbon multiple bonds. This process is vital in creating versatile structural motifs for pharmaceuticals and agrochemicals. The role of photoredox catalysis in generating fluoromethyl radicals through visible-light-induced single-electron-transfer processes highlights the potential of these compounds in advanced synthetic organic chemistry (Koike & Akita, 2016).

Involvement in Polymer Synthesis

The compound and its variants have been utilized in synthesizing hyperbranched poly(arylene ether)s. A novel trifluoromethyl-activated trifluoro monomer has been prepared, leading to poly(arylene ether)s with high molecular weight and excellent thermal stability. The solubility profile and glass transition temperatures of these polymers highlight their potential applications in various industrial contexts (Banerjee et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

特性

IUPAC Name |

[3-[4-(trifluoromethyl)phenyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BF3O2/c15-13(16,17)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(18)19/h1-8,18-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAAKODXXMTNDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)